5-Azidouridine diphosphate glucose
Description
Structure
3D Structure
Properties
CAS No. |
122060-70-2 |
|---|---|
Molecular Formula |
C15H23N5O17P2 |
Molecular Weight |
607.31 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono [(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl] phosphate |
InChI |
InChI=1S/C15H23N5O17P2/c16-19-18-5-1-20(15(29)17-13(5)28)14-12(27)11(26)8(35-14)4-34-39(33,37-38(30,31)32)36-7(3-22)10(25)9(24)6(23)2-21/h1-2,6-12,14,22-27H,3-4H2,(H,17,28,29)(H2,30,31,32)/t6-,7+,8+,9+,10+,11+,12+,14+,39?/m0/s1 |
InChI Key |
RXHMROGEZFBUNY-KIIVQMBSSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Synonyms |
5-azido-UDP-glucose 5-azidouridine 5'-diphosphoglucose 5-azidouridine diphosphate glucose |
Origin of Product |
United States |
Synthetic Methodologies for 5 Azidouridine Diphosphate Glucose
Enzymatic Synthesis Approaches
Enzymatic methods offer a high degree of specificity and efficiency in the synthesis of 5-azido-UDP-glucose and its analogs. These strategies often leverage the catalytic prowess of specific enzymes to form the crucial phosphodiester bond or employ multi-enzyme systems for streamlined production.
Utilization of Pyrophosphorylases for Phosphodiester Bond Formation
A primary enzymatic route for synthesizing 5-azido-UDP-glucose involves the use of UDP-glucose pyrophosphorylase (UGPase). nih.govfrontiersin.org This enzyme catalyzes the reversible reaction between a uridine (B1682114) triphosphate (UTP) analog and glucose-1-phosphate to form the corresponding UDP-sugar and inorganic pyrophosphate (PPi). frontiersin.orgnih.gov
The general reaction catalyzed by pyrophosphorylases is: UTP + Sugar-1-Phosphate ⇌ UDP-Sugar + PPi frontiersin.orgnih.gov
This enzymatic approach is not limited to UGPase. Other pyrophosphorylases, such as UDP-N-acetylglucosamine pyrophosphorylase (UAGPase), have also demonstrated the ability to utilize azido-modified UTP analogs to synthesize other important nucleotide sugars. nih.gov For instance, [³²P]5-azido-UDP-N-acetylglucosamine has been synthesized using 5-azido-UTP and enzymes from Escherichia coli. nih.gov
| Enzyme | Substrates | Product | Source Organism |
| UDP-glucose pyrophosphorylase | 5-azido-UTP, [³²P]Glucose-1-Phosphate | [β-³²P]5-azidouridine 5'-diphosphoglucose | Yeast |
| UDP-N-acetylglucosamine pyrophosphorylase | 5-azido-UTP, N-acetylglucosamine-1-phosphate | 5-azido-UDP-N-acetylglucosamine | Escherichia coli |
Whole-Cell and Cascade Enzyme Systems for Analog Production
To enhance efficiency and reduce costs, whole-cell and cascade enzyme systems have been developed for the production of UDP-glucose and its analogs. researchgate.netnih.gov These systems integrate multiple enzymatic reactions within a single pot or engineered microbial host, allowing for the conversion of simple starting materials into complex molecules.
One such strategy involves a three-step cascade reaction to produce UDP-glucuronic acid (UDP-GlcA) from starch using whole cells expressing hyperthermophilic enzymes. nih.gov While not directly producing 5-azido-UDP-glucose, this demonstrates the potential of cascade systems for synthesizing complex nucleotide sugars. The process often includes a coenzyme regeneration system to ensure a continuous supply of necessary cofactors like NAD+. nih.gov
Similarly, an enzymatic cascade for the synthesis of UDP-xylose from UDP-glucose has been established, utilizing UDP-glucose 6-dehydrogenase and UDP-xylose synthase. nih.gov This highlights the modularity of enzymatic cascades, which can be adapted to produce a variety of nucleotide sugar analogs. The development of efficient cascades for producing sugar analogs from basic starting materials like glycerol (B35011) has also been explored, demonstrating the versatility of these biocatalytic systems. researchgate.net
Chemical Synthesis of Azido-Substituted Uridine Derivatives
Chemical synthesis provides an alternative and often more versatile approach to producing 5-azidouridine derivatives, which are essential precursors for the enzymatic synthesis of 5-azido-UDP-glucose. These methods focus on the targeted modification of the uridine nucleoside.
Strategies for 5-Position Modification of Uridine Nucleosides
The introduction of an azido (B1232118) group at the 5-position of the uracil (B121893) base is a critical step. Several chemical methods have been developed to achieve this modification. One common approach involves the reaction of uridine with reagents like lithium azide (B81097), triphenylphosphine, and carbon tetrabromide. Another method utilizes a Mitsunobu reaction with hydrazoic acid. Industrial-scale synthesis may employ solid-phase techniques to facilitate production.
A different strategy for creating 5-substituted pyrimidine (B1678525) nucleosides involves halogenation at the C-5 position, which can then be further modified. mostwiedzy.pl For instance, 5-bromouridine (B41414) can serve as a precursor for subsequent azidation.
A patented method describes the synthesis of 5-azido-2'-deoxyuridine compounds starting from 5'-deoxyuridine (B26244) monophosphate. google.com This multi-step process involves:
Nitration of the 5'-deoxyuridine compound to produce a 5-nitro-deoxyuridine derivative.
Reduction of the nitro group to an amino group using metallic zinc.
Diazotization of the 5-amino-deoxyuridine compound.
Reaction with sodium azide to yield the 5-azido-deoxyuridine product. google.com
Furthermore, a one-pot synthesis for 5'-azidoribonucleosides of various bases, including uracil, has been reported, offering a tractable alternative to more complex reactions like the Mitsunobu reaction. mdpi.com
Coupling Reactions for Diphosphate (B83284) Glucose Moiety Integration
Once the 5-azido-uridine or its triphosphate derivative is synthesized, the final step is the integration of the diphosphate glucose moiety. As described in the enzymatic synthesis section, this is most efficiently achieved using a pyrophosphorylase.
The chemical synthesis of the complete 5-azido-UDP-glucose molecule is more complex and less common than the chemoenzymatic approach, which combines chemical synthesis of the modified nucleoside with enzymatic coupling. The enzymatic coupling reaction, catalyzed by enzymes like UDP-glucose pyrophosphorylase, offers high stereo- and regioselectivity, which is often challenging to achieve through purely chemical means. nih.govfrontiersin.org The enzyme specifically directs the formation of the phosphodiester bond between the 5'-phosphate of the 5-azidouridine monophosphate (as part of 5-azido-UTP) and glucose-1-phosphate. nih.govyoutube.com
Applications of 5 Azidouridine Diphosphate Glucose As a Photoaffinity Probe
Mechanistic Principles of Photoaffinity Labeling with Azido (B1232118) Groups
Photoaffinity labeling is a powerful technique used to identify and characterize binding sites within biological macromolecules. This method utilizes a ligand analog that contains a photo-activatable group. In the case of 5-Azidouridine diphosphate (B83284) glucose (5-N₃UDP-Glc), the azido group serves this purpose.
The process begins with the introduction of the photoaffinity probe to the biological system, where it binds to the target protein in a manner similar to the natural ligand, UDP-glucose. Upon binding, the system is irradiated with ultraviolet (UV) light. The UV radiation excites the azido group, causing it to lose a molecule of dinitrogen (N₂) and form a highly reactive nitrene intermediate. This nitrene can then insert into nearby chemical bonds within the active site of the protein, forming a stable, covalent bond between the probe and the protein.
A key advantage of using aryl azide-based probes like 5-N₃UDP-Glc is the generation of longer-lived, more stable dehydroazepine intermediates upon photolysis, as opposed to the more reactive nitrene intermediates. The covalent attachment allows for the identification of the labeled protein and the specific amino acid residues at the binding site. Often, a radiolabel, such as ³²P, is incorporated into the probe to facilitate detection through methods like autoradiography after techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are used to separate the proteins. nih.govnih.gov
The specificity of the labeling is a critical aspect. To confirm that the probe is binding to the specific active site, competition experiments are often performed. In these experiments, the natural ligand (in this case, UDP-glucose) is added in excess. If the photo-incorporation of the azido-probe is prevented or significantly reduced, it confirms that the probe is binding to the same site as the natural substrate. nih.gov
Identification and Characterization of Nucleotide Diphosphate Sugar-Binding Proteins
5-Azidouridine diphosphate glucose has proven to be an invaluable tool for the identification and characterization of proteins that bind nucleotide diphosphate sugars. nih.govnih.gov These proteins, which include a wide range of glycosyltransferases and other glycan-modifying enzymes, play crucial roles in various cellular processes. The ability of 5-N₃UDP-Glc to mimic the natural substrate, UDP-glucose, allows it to specifically target and covalently label these enzymes upon photoactivation. nih.gov
Photoinsertion into Glycosyltransferases and Glycan Modifying Enzymes.nih.govnih.govmdpi.com
Glycosyltransferases are a diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to an acceptor molecule. mdpi.com Due to their often low abundance and membrane-associated nature, purifying and characterizing these enzymes can be challenging. Photoaffinity labeling with probes like 5-N₃UDP-Glc offers a significant advantage in these studies. nih.gov The probe has been successfully used to label various glycosyltransferases, enabling their identification in complex protein mixtures and facilitating the study of their active site architecture. nih.govnih.gov
Yeast UDP-Glucose Pyrophosphorylase.nih.gov
Yeast UDP-glucose pyrophosphorylase (UGPase) catalyzes the reversible synthesis of UDP-glucose from UTP and glucose-1-phosphate. frontiersin.org The efficacy of 5-N₃UDP-Glc as an active site-directed probe was demonstrated using this enzyme. nih.gov In these studies, [β-³²P]5-N₃UDP-Glc was used to photolabel the enzyme. The photoinsertion showed saturation effects, indicating specific binding to the active site. The natural substrate, UDP-glucose, was shown to protect the enzyme from photolabeling, further confirming the specificity of the probe for the UDP-glucose binding site. nih.gov
| Parameter | Value | Reference |
| Apparent K_d for 5-N₃UDP-Glc | 51 µM | nih.gov |
| Apparent K_d for UDP-Glc (protection) | 87 µM | nih.gov |
UDP-Glucose Dehydrogenase.nih.gov
UDP-glucose dehydrogenase (UGDH) is an enzyme that catalyzes the NAD⁺-dependent oxidation of UDP-glucose to UDP-glucuronic acid. Photoaffinity labeling studies with [³²P]5-N₃UDP-Glc have been instrumental in identifying the UDP-glucose binding site within human UGDH. nih.gov Tryptic digestion of the photolabeled enzyme followed by peptide sequencing identified the region containing the amino acid sequence ASVGFGGSXFQK (residues 268-279) as the binding site. The unidentified residue, X, was determined to be the photolabeled Cysteine-276. nih.gov Mutagenesis studies where Cysteine-276 was replaced with other amino acids resulted in a loss of enzyme activity and no incorporation of the photoprobe, confirming the critical role of this residue in UDP-glucose binding. nih.gov
UDP-Galactose-4-Epimerase.nih.gov
UDP-galactose-4-epimerase (GALE) is a key enzyme in galactose metabolism, catalyzing the reversible conversion of UDP-galactose to UDP-glucose. wikipedia.org This process involves the inversion of the stereochemistry at the 4'-hydroxyl group of the hexose. nih.gov Studies have shown that 5-N₃UDP-Glc can selectively photolabel partially purified UDP-galactose-4-epimerase, demonstrating its utility in probing the active site of this enzyme. nih.gov The ability of the natural substrate to prevent this photoinsertion confirms the specificity of the interaction. nih.gov
Galactose-1-Phosphate Uridyltransferase.nih.gov
Galactose-1-phosphate uridyltransferase (GALT) is another crucial enzyme in the Leloir pathway of galactose metabolism, responsible for the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. wikipedia.orgnih.gov Selective photoinsertion of 5-N₃UDP-Glc into partially purified galactose-1-phosphate uridyltransferase has been observed. nih.gov This specific labeling, which can be prevented by the presence of the natural substrate, highlights the effectiveness of 5-N₃UDP-Glc as a probe for the UDP-glucose binding site of this enzyme. nih.gov
Phosphorylase a
Studies have demonstrated the utility of 5-azido-UDP-glucose as a photoaffinity probe for nucleotide diphosphate sugar binding sites. Selective photoinsertion of the probe has been observed with several partially purified enzymes, including phosphorylase a. The natural substrate, UDP-Glc, was shown to protect the enzyme from photolabeling, indicating that the photoinsertion occurs at or near the UDP-Glc binding site. This demonstrates the effectiveness of 5-N₃UDP-Glc in targeting specific UDP-Glc binding proteins even in complex protein mixtures.
Cellulose (B213188) Synthase (e.g., from Acetobacter xylinum)
In the bacterium Acetobacter xylinum, a prolific producer of cellulose, photoaffinity labeling with [β-³²P]5-N₃UDP-Glc was crucial in identifying the catalytic subunit of cellulose synthase. nih.govmssm.edu Research showed that an 83-kDa polypeptide was exclusively labeled by the probe. nih.govmssm.edu The specificity of this labeling was confirmed by several observations:
The addition of excess UDP-Glc prevented the photolabeling of the 83-kDa polypeptide. nih.govmssm.edu
Photoinsertion of the probe was stimulated by bis-(3’→5′)-cyclic diguanylic acid, a known activator of cellulose synthase. nih.govmssm.edu
The binding of the photoprobe exhibited saturation kinetics, a characteristic of specific enzyme-substrate interactions. nih.govmssm.edu
These findings collectively provided strong evidence that the 83-kDa polypeptide is the catalytic subunit of cellulose synthase in A. xylinum. nih.govmssm.edu
Callose Synthase (e.g., from Beta vulgaris L.)
Unlabeled 5-N₃UDP-Glc acted as a competitive inhibitor of callose synthase. nih.gov
Photolabeling of the 57-kDa polypeptide was significantly enriched in purified preparations of the enzyme. nih.gov
The presence of unlabeled UDP-Glc abolished the photolabeling of the 57-kDa polypeptide. nih.gov
The labeling was dependent on the presence of divalent cations and showed a pH dependence that correlated with the enzyme's activity profile. nih.gov
Sucrose-Phosphate Synthase (SPS)
Photoaffinity labeling with 5-N₃UDP-Glc has been a key technique in elucidating the structure of sucrose-phosphate synthase (SPS), a pivotal enzyme in sucrose (B13894) biosynthesis in plants. In studies with spinach (Spinacia oleracea), an 82-kDa form of the SPS subunit was photolabeled with 5-N₃UDP-Glc. nih.govnih.gov Furthermore, a partial cDNA clone of the SPS gene was expressed in Escherichia coli, producing a 26-kD fusion protein. nih.govnih.gov This fusion protein was also specifically photolabeled by 5-N₃UDP-Glc, indicating that this smaller region of the protein contains the UDP-Glc-binding domain. nih.govnih.gov
UDP-Glucose:Dolichol Phosphate (B84403) Glucosyltransferase (Glc-P-Dol Synthase)
The enzyme UDP-Glucose:Dolichol Phosphate Glucosyltransferase (Glc-P-Dol Synthase), which is involved in N-glycan biosynthesis, has also been a target for photoaffinity labeling with 5-N₃UDP-Glc. This enzyme catalyzes the transfer of glucose from UDP-Glc to dolichyl phosphate. Studies using [³²P]5-N₃UDP-Glc in rat liver microsomes demonstrated that this probe could successfully photolabel Glc-P-Dol synthase.
Elucidation of Active Site Orientation in Membrane-Associated Enzymes
A significant application of 5-N₃UDP-Glc has been in determining the topological orientation of the active sites of membrane-bound enzymes, such as those located in the endoplasmic reticulum. By comparing the photolabeling patterns in intact versus detergent-disrupted microsomal vesicles, researchers can deduce whether the substrate-binding site faces the cytoplasm or the lumen.
In studies of rat liver microsomes, the photolabeling of Glc-P-Dol synthase by [³²P]5-N₃UDP-Glc was found to be similar in both intact and disrupted vesicles. Furthermore, the labeling was susceptible to digestion by trypsin (a protease that cannot cross the microsomal membrane) in intact vesicles and was inhibited by the non-penetrating inhibitor 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). These results strongly indicate that the UDP-Glc binding site of Glc-P-Dol synthase is oriented towards the cytoplasmic face of the microsomal membrane.
Isolation and Tentative Identification of Active Site Peptides
Beyond identifying the subunit that binds UDP-Glc, photoaffinity labeling with 5-N₃UDP-Glc allows for the isolation and sequencing of the specific peptide fragments that constitute the active site. After photolabeling, the protein of interest can be digested with proteases, and the radiolabeled peptides can be isolated using techniques like high-performance liquid chromatography (HPLC).
For Sucrose-Phosphate Synthase (SPS) from spinach, the photolabeling of an 82-kD form of the enzyme and a 26-kD expressed fusion protein with 5-N₃UDP-Glc enabled the subsequent isolation of a modified peptide. nih.govnih.gov This led to the tentative identification of the amino acid residues that form the uridine-binding domain of the enzyme. nih.govnih.gov The specific sequence of this peptide, however, is not detailed in the referenced literature.
In the case of Phosphorylase a , while selective photoinsertion of 5-N₃UDP-Glc has been demonstrated, and the general utility of the probe for isolating active site peptides has been discussed, specific details regarding the isolation and identification of photolabeled peptides from phosphorylase a using this method are not extensively documented in the available literature.
The power of this approach lies in its ability to pinpoint the exact regions of a protein that are directly involved in substrate binding, providing critical information for understanding enzyme mechanisms and for targeted mutagenesis studies.
Methodological Considerations in Photoaffinity Labeling Experiments
The successful application of this compound (5-N₃UDP-Glc) as a photoaffinity probe hinges on a series of rigorous methodological considerations designed to ensure the specificity and validity of the experimental results. These considerations are critical for accurately identifying and characterizing UDP-glucose (UDP-Glc) binding sites within proteins.
Saturation Effects and Competitive Inhibition Analysis
A fundamental prerequisite for demonstrating that 5-N₃UDP-Glc binds to a specific, high-affinity site on a protein is to show that the photolabeling is saturable. nih.govnih.gov This implies that there is a finite number of binding sites, and as the concentration of the photoprobe increases, the binding sites will become fully occupied, leading to a plateau in the level of photoincorporation. This phenomenon was demonstrated with yeast UDP-Glc pyrophosphorylase, where saturation effects of photoinsertion for [β-³²P]5-N₃UDP-Glc were observed, yielding an apparent dissociation constant (Kd) of 51 µM. nih.gov
To further validate the specificity of the binding, competitive inhibition analysis is employed. nih.gov This involves introducing the natural substrate, UDP-Glc, or other potential ligands into the reaction mixture along with the photoprobe. If 5-N₃UDP-Glc is indeed binding to the specific UDP-Glc binding site, the presence of an excess of the unlabeled natural substrate will compete for the same site, thereby reducing the photoincorporation of the radiolabeled probe. nih.gov This protective effect is a key indicator of active site-directed labeling.
For instance, in studies with yeast UDP-Glc pyrophosphorylase, the natural substrate UDP-Glc effectively prevented the photoinsertion of [β-³²P]5-N₃UDP-Glc with an apparent Kd of 87 µM. nih.gov Similarly, other molecules that interact with the enzyme's active site, such as UTP and pyrophosphate, also showed a protective effect with apparent Kd values under 200 µM. nih.gov In contrast, less effective competitors like UMP, UDP, ATP, and GTP did not significantly prevent photolabeling, confirming the probe's selectivity for the UDP-Glc binding site. nih.gov In another example, unlabeled 5-N₃UDP-Glc was found to be a competitive inhibitor of callose synthase, with a determined inhibition constant (Ki) of 310 µM. nih.gov
The potency of various inhibitors can be systematically evaluated by their ability to reduce the photoaffinity labeling of target enzymes by [β-³²P]5-N₃UDP-Glc. nih.gov Such analyses are crucial for confirming that the photolabeling occurs at a physiologically relevant binding site.
Table 1: Competitive Inhibition Analysis of [β-³²P]5-N₃UDP-Glc Binding
This table summarizes data from competitive inhibition experiments where various compounds were tested for their ability to prevent the photolabeling of specific enzymes by 5-N₃UDP-Glc. The apparent dissociation constants (Kd) or inhibition constants (Ki) indicate the concentration of the competitor required to achieve significant inhibition of photolabeling.
| Enzyme | Competitor | Apparent Kd / Ki (µM) | Reference |
|---|---|---|---|
| Yeast UDP-Glc Pyrophosphorylase | UDP-Glc | 87 | nih.gov |
| UTP | <200 | nih.gov | |
| Pyrophosphate | <200 | nih.gov | |
| UMP, UDP, ATP, GTP | Much less effective | nih.gov | |
| Callose Synthase (from Beta vulgaris L.) | 5-N₃UDP-Glc (unlabeled) | 310 | nih.gov |
Detection and Analysis of Photolabeled Polypeptides (e.g., by Electrophoresis and Autoradiography)
Following successful photoincorporation of the radiolabeled 5-N₃UDP-Glc into its target protein, the next critical step is the detection and analysis of the now-covalently modified polypeptide(s). The standard and most effective method for this involves a combination of polyacrylamide gel electrophoresis (PAGE) and autoradiography. nih.govnih.gov
First, the mixture of proteins from the photoaffinity labeling experiment is separated based on molecular weight using SDS-PAGE. This technique denatures the proteins and separates them into distinct bands within the gel matrix.
Once the polypeptides are separated, their visualization is achieved through autoradiography. nih.gov Since the photoprobe, typically [β-³²P]5-N₃UDP-Glc, contains a radioactive isotope (³²P), the gel can be exposed to a phosphor-imager screen or X-ray film. mdpi.com Only the polypeptides that have been covalently labeled with the radioactive probe will emit a signal, creating a dark band on the film or a digital image corresponding to their position in the gel. This method allows for the precise identification of the molecular weight of the UDP-Glc-binding protein or its subunits.
This approach has been successfully used to identify several UDP-Glc binding proteins. For example, photoaffinity labeling with 5-N₃[³²P]UDP-Glc was instrumental in identifying a 57-kDa polypeptide as the UDP-Glc-binding component of the callose synthase complex in red beets. nih.gov The labeling of this specific band was shown to be dependent on conditions required for enzyme activity, such as the presence of divalent cations, and was abolished by adding excess unlabeled UDP-Glc, confirming the specificity of the interaction. nih.gov Similarly, this technique has been used to label and identify various UDP-glucuronosyltransferases (UGTs) in rat liver microsomes and other UDP-Glc utilizing enzymes like UDP-Gal-4-epimerase and phosphorylase a. nih.govnih.govnih.gov
Table 2: Polypeptides Identified Using 5-N₃UDP-Glc Photoaffinity Labeling
This table lists examples of specific polypeptides that have been successfully identified as UDP-glucose binding proteins through photoaffinity labeling with 5-N₃UDP-Glc, followed by analysis via electrophoresis and autoradiography.
| Identified Polypeptide/Enzyme | Source | Approximate Molecular Weight (kDa) | Reference |
|---|---|---|---|
| Callose Synthase (UDP-Glc-binding polypeptide) | Red Beet (Beta vulgaris L.) | 57 | nih.gov |
| UDP-Glc Pyrophosphorylase | Yeast | Not specified in abstract | nih.gov |
| UDP-Glc Dehydrogenase | Partially purified enzyme preparation | Not specified in abstract | nih.gov |
| UDP-Gal-4-epimerase | Partially purified enzyme preparation | Not specified in abstract | nih.gov |
| Gal-1-P Uridyltransferase | Partially purified enzyme preparation | Not specified in abstract | nih.gov |
| Phosphorylase a | Partially purified enzyme preparation | Not specified in abstract | nih.gov |
| UDP-glucuronosyltransferases (UGTs) | Rat Liver Microsomes | Not specified in abstract | nih.govnih.gov |
Bioorthogonal Chemistry Applications of 5 Azidouridine Diphosphate Glucose
Integration with Click Chemistry Strategies in Glycobiology Research
The azide (B81097) group of 5-azido-UDP-glucose serves as a versatile chemical reporter that can be selectively modified through various "click chemistry" reactions. mdpi.com These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for studying biological processes with minimal perturbation. mdpi.com The primary click chemistry strategies employed with 5-azido-UDP-glucose include Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation. mdpi.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Glycoconjugate Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction for the synthesis of glycoconjugates. researchgate.netmdpi.com This reaction involves the formation of a stable triazole ring from the reaction of an azide, such as the one present in 5-azido-UDP-glucose, and a terminal alkyne in the presence of a copper(I) catalyst. researchgate.netmdpi.com The copper(I) catalyst is typically generated in situ by the reduction of a copper(II) salt, often using sodium ascorbate. mdpi.comnih.gov
The CuAAC reaction is instrumental in bioconjugation, allowing for the covalent attachment of various molecules, including probes and tags, to glycans that have incorporated the 5-azido-glucose moiety. nih.govjenabioscience.com To enhance the reaction's efficiency and protect biomolecules from potential damage by reactive oxygen species generated under the reaction conditions, copper-binding ligands are often employed. nih.govjenabioscience.com These ligands accelerate the reaction and act as sacrificial reductants. nih.govjenabioscience.com The versatility of CuAAC makes it a powerful tool for constructing complex glycoconjugates for various research applications.
Table 1: Key Features of CuAAC in Glycoconjugate Synthesis
| Feature | Description |
| Reactants | Azide (from 5-azido-UDP-glucose) and a terminal alkyne. |
| Catalyst | Copper(I), often generated from a Copper(II) salt and a reducing agent like sodium ascorbate. mdpi.comnih.gov |
| Product | A stable 1,4-disubstituted 1,2,3-triazole linkage. researchgate.net |
| Advantages | High efficiency, high regioselectivity, and mild reaction conditions suitable for biological samples. researchgate.netmdpi.com |
| Applications | Synthesis of complex glycoconjugates, bioconjugation of probes and tags. researchgate.netnih.gov |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Cellular Labeling
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative for labeling glycans in living systems. nih.govresearchgate.net This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a toxic copper catalyst. researchgate.netuu.nl The high reactivity of strained alkynes is driven by the release of ring strain, allowing the reaction to proceed efficiently under physiological conditions. researchgate.net
In the context of glycobiology, cells are first metabolically labeled with an azido-sugar precursor, which is incorporated into cellular glycoconjugates. nih.gov The azide-labeled cells can then be treated with a cyclooctyne-containing probe, leading to the covalent attachment of the probe to the glycans. researchgate.net This strategy has been successfully used to label glycans, proteins, and lipids in living cells and for the enrichment of glycoproteins for proteomic analysis. nih.gov The development of various cyclooctyne reagents, some of which are fluorescent, has further expanded the applications of SPAAC in cellular imaging and biological studies. uu.nlnih.gov
Table 2: Comparison of SPAAC Cyclooctyne Reagents
| Cyclooctyne Reagent | Key Features | Applications |
| DIBO (Dibenzocyclooctynol) | Reacts quickly with azides; the alcohol function allows for the attachment of various tags. researchgate.netuu.nlnih.gov | Determining relative quantities of sialic acid in living cells. researchgate.netuu.nlnih.gov |
| DBCO (Dibenzocyclooctyne) | Commonly used for copper-free click reactions. | Immobilization of biotin (B1667282) motifs for subsequent fluorescent labeling. researchgate.net |
| Monofluorocyclooctyne | Can be modified with functional groups like NHS esters. | Formation of triazole adducts with 5-azidouridine. nih.gov |
Staudinger Ligation in Glycomics
The Staudinger ligation is another powerful bioorthogonal reaction used in glycomics, involving the reaction of an azide with a triarylphosphine. nih.gov This reaction forms a stable amide bond and is highly specific, proceeding with minimal side reactions in biological systems. nih.gov
A key application of the Staudinger ligation in glycobiology is in the development of assays for glycosyltransferase activity. nih.gov For instance, an "azido-ELISA" has been developed where glycosyltransferases transfer an azido-sugar from an unnatural sugar nucleotide donor, like UDP-GalNAz, to a peptide substrate. nih.govresearchgate.net The incorporated azide is then detected and quantified via Staudinger ligation with a phosphine (B1218219) probe, providing a method to screen for enzyme activity. nih.gov This approach is generalizable to other glycosyltransferases that can accept azido-substrates. nih.gov The Staudinger ligation has also been employed for the in vivo cleavage of immunoconjugates to improve imaging signals by clearing radioactivity from the bloodstream. mdpi.com
Applications in Glycan Metabolic Engineering
Metabolic glycan engineering utilizes the cell's own biosynthetic machinery to incorporate unnatural, chemically tagged monosaccharides into cellular glycans. nih.gov 5-azido-UDP-glucose and other azido (B1232118) sugars are fed to cells and are processed by the glycosylation pathways, resulting in the display of azido-glycans on the cell surface and within intracellular compartments. nih.gov
This ability to introduce a chemical handle into glycans opens up numerous possibilities for studying glycan function. mdpi.com For example, it allows for the non-invasive imaging of glycan distribution and trafficking in cells, tissues, and even whole organisms. mdpi.com By attaching fluorescent probes or affinity tags to the azido group, researchers can visualize the location and dynamics of specific glycan populations. nih.gov Furthermore, metabolic labeling with azido sugars enables the enrichment of specific types of glycoconjugates for subsequent analysis by proteomics or other methods. nih.gov However, it is important to consider that the introduction of an azide group can sometimes affect the efficiency of processing by certain enzymes, and therefore, results should be interpreted with this in mind. acs.org
High-Throughput Glycomics and Activity-Based Protein Profiling
The development of high-throughput (HTP) methods is crucial for the large-scale analysis of the glycome, a field known as glycomics. nih.govnih.gov HTP glycomics aims to rapidly analyze the glycan profiles of numerous samples, which is essential for biomarker discovery in diseases like cancer and for ensuring the quality of biopharmaceutical drugs. nih.gov The chemical handle provided by 5-azido-UDP-glucose and other azido sugars is well-suited for HTP applications. mdpi.com Azide-tagged glycans can be readily captured and purified, facilitating their analysis by mass spectrometry and other analytical techniques. mdpi.com
Activity-based protein profiling (ABPP) is a powerful technique for studying the activity of entire enzyme families in their native environment. mdpi.com In the context of glycosidases, ABPP often uses activity-based probes that covalently bind to the active site of these enzymes. acs.org While not a direct application of 5-azido-UDP-glucose itself, the principle of introducing a chemical handle is central. HTP-compatible ABPP (ABPP-HT) methods have been developed to screen for enzyme inhibitors in a cellular context, providing valuable information on inhibitor potency and selectivity. mdpi.comfrontiersin.org These methods often involve automated sample preparation and advanced mass spectrometry techniques to increase throughput. mdpi.com
Role in Glycosyltransferase Substrate Specificity and Mechanism Elucidation
Probing Donor Substrate Specificity of Glycosyltransferases
5-Azidouridine diphosphate (B83284) glucose serves as a critical probe to determine the substrate specificity of glycosyltransferases and other UDP-Glc binding proteins. nih.gov By substituting for the natural donor substrate, UDP-Glc, researchers can identify which enzymes in a complex mixture are capable of binding this essential nucleotide sugar. The covalent nature of the bond formed upon photoactivation allows for the stable and specific tagging of these proteins for subsequent identification. nih.govnih.gov
The efficacy of 5-N₃UDP-Glc as a specific probe has been demonstrated with a variety of purified and partially purified enzymes. nih.gov Its ability to selectively label target proteins, even in crude cell homogenates, underscores its utility in mapping the landscape of UDP-Glc-dependent enzymes. nih.gov For instance, studies have shown selective photoinsertion into enzymes central to carbohydrate metabolism. nih.gov
| Enzyme | Organism/System | Significance of Labeling |
|---|---|---|
| UDP-glucose pyrophosphorylase | Yeast | Demonstrated efficacy and active site-directed nature of the probe. nih.gov |
| UDP-glucose dehydrogenase | Partially purified | Showed selective photoinsertion, confirming its utility for detecting UDP-Glc binding proteins. nih.gov |
| UDP-galactose-4-epimerase | Partially purified | Confirmed specificity of the probe for enzymes in the nucleotide sugar pathway. nih.gov |
| Sucrose-phosphate synthase | Spinach | Used to specifically label and identify the UDP-Glc-binding domain. nih.gov |
| UDP-glucose:dolichol phosphate (B84403) glucosyltransferase | Rat Liver Microsomes | Helped determine the cytoplasmic orientation of the enzyme's active site. nih.gov |
| UDP-glucuronosyltransferases | Rat Liver Microsomes | Used to probe the lumenal orientation of the active sites. nih.gov |
Development and Evaluation of Glycosyltransferase Inhibitors
While primarily a tool for identification, 5-N₃UDP-Glc also plays a role in the study of glycosyltransferase inhibition. Its function relies on its ability to act as a competitive binder against the natural substrate, UDP-Glc. nih.gov By occupying the same active site, it allows researchers to quantify the binding affinity of the natural substrate and other potential inhibitors. nih.gov
The prevention of photolabeling by 5-N₃UDP-Glc in the presence of a competing compound is a direct measure of the competitor's ability to occupy the active site. This competitive assay was effectively used with yeast UDP-Glc pyrophosphorylase, where the natural substrate UDP-Glc, as well as UTP and pyrophosphate, prevented photoinsertion. nih.gov This demonstrates that 5-N₃UDP-Glc can be used to screen for and evaluate compounds that target the UDP-Glc binding pocket, a crucial step in the development of specific glycosyltransferase inhibitors.
| Compound | Apparent Kd (µM) | Notes |
|---|---|---|
| This compound | 51 | Apparent dissociation constant for the photoaffinity probe itself. nih.gov |
| Uridine (B1682114) diphosphate glucose (UDP-Glc) | 87 | The natural substrate, effectively prevented photolabeling by 5-N₃UDP-Glc. nih.gov |
| Uridine triphosphate (UTP) | <200 | A substrate for the reverse reaction, showed significant prevention of photolabeling. nih.gov |
| Pyrophosphate | <200 | A product of the forward reaction, also prevented photolabeling. nih.gov |
| UMP, UDP, ATP, GTP | - | Described as much less effective competitors for the binding site. nih.gov |
Structural Insights into Nucleotide Sugar-Glycosyltransferase Interactions
Understanding how glycosyltransferases recognize their specific nucleotide sugar donors is fundamental to glycobiology. 5-N₃UDP-Glc provides a means to gain high-resolution structural insights into these interactions by trapping the enzyme-substrate complex.
Molecular modeling and docking are computational techniques used to predict how a ligand, such as a nucleotide sugar analog, binds to a protein's active site. nih.gov Although detailed studies specifically docking 5-N₃UDP-Glc into glycosyltransferases are not widely published, the methodology has been established for closely related UDP-Glc analogs and their target proteins. nih.gov In these studies, a homology model of the target protein is generated and refined. nih.gov The analog is then computationally "docked" into the predicted binding site. nih.gov These models can predict key interactions, such as hydrogen bonds and electrostatic interactions between the sugar, the uridine, or the phosphate groups and specific amino acid side chains within the active site. nih.gov For example, modeling of UDP-glucose analogs has helped to identify interactions with lysine (B10760008) and glutamate (B1630785) residues in the binding pocket of the human P2Y₁₄ receptor. nih.gov This approach allows for the generation of hypotheses about which residues are critical for binding, which can then be tested experimentally.
The most direct application of 5-N₃UDP-Glc in gaining structural insights is through photoaffinity labeling to identify the specific domains and amino acid residues that constitute the substrate binding site. nih.gov A landmark study on spinach sucrose-phosphate synthase (SPS) successfully used this approach to pinpoint the UDP-Glc-binding domain. nih.gov In this research, a partial cDNA clone of the SPS gene was expressed, producing a 26-kD protein fragment. nih.gov This fragment was shown to be specifically photolabeled by 5-N₃UDP-Glc, indicating that this smaller region contained the complete UDP-Glc binding site. nih.gov The specificity of the labeling was confirmed by demonstrating that it could be prevented by the presence of the natural substrate, UDP-Glc. nih.gov Subsequent analysis of the covalently modified protein allowed for the tentative identification of the specific amino acid residues that form the uridine-binding portion of the active site. nih.gov This provides direct, high-resolution evidence of the enzyme's architecture that is difficult to obtain through other means.
Analytical and Characterization Techniques in 5 Azidouridine Diphosphate Glucose Research
Mass Spectrometry-Based Approaches for Structural and Interaction Analysis
Mass spectrometry (MS) is a cornerstone in the analysis of 5-Azido-UDP-glucose, providing detailed information on its molecular weight, structure, and interactions with other molecules.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large, thermally labile molecules like 5-Azido-UDP-glucose without causing significant fragmentation. nih.gov This method allows for the accurate determination of the molecular weight of the compound. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be directed into the mass analyzer. mdpi.com This technique is highly sensitive, capable of analyzing subpicomole amounts of material, making it ideal for biological samples where the compound of interest may be present in low concentrations. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation and Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of molecules. ucdavis.edu In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented through collision-induced dissociation (CID). ucdavis.edu The resulting fragment ions are then analyzed to piece together the structure of the original molecule. nih.gov This fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation. ucdavis.edu For a complex molecule like 5-Azido-UDP-glucose, MS/MS can confirm the identity of the sugar moiety, the nucleoside, and the position of the azido (B1232118) group by analyzing the characteristic losses of these components. nih.gov The technique is indispensable for confirming the successful synthesis of the molecule and for studying its interactions, as changes in the fragmentation pattern can indicate where a binding partner is attached.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. researchgate.net This level of precision allows for the unambiguous determination of the elemental composition of a molecule. researchgate.netresearchgate.net For 5-Azido-UDP-glucose, HRMS can distinguish its molecular formula from other compounds that may have the same nominal mass. researchgate.net This capability is crucial for confirming the identity of the compound in complex biological mixtures and for ensuring the purity of the synthesized probe. researchgate.net The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers enables the separation of ions with very similar mass-to-charge ratios, providing a high degree of confidence in the identification. researchgate.netresearchgate.net
Radiometric Labeling and Detection (e.g., with [β-32P])
Radiometric labeling is a highly sensitive method used to track the presence and interactions of 5-Azido-UDP-glucose. A common approach involves the enzymatic synthesis of [β-32P]5-azidouridine 5'-diphosphoglucose ([β-32P]5N3UDP-Glc). nih.gov This is achieved by coupling 5-azido-UTP with [32P]glucose-1-phosphate using the enzyme UDP-glucose pyrophosphorylase. nih.gov
The radioactive 32P isotope serves as a tag that can be easily detected. When this radiolabeled probe is used in photoaffinity labeling experiments, it can be covalently cross-linked to its target proteins upon UV irradiation. nih.gov The presence of the radiolabel allows for the detection of these protein-probe adducts through techniques like autoradiography following gel electrophoresis. nih.gov This method has been instrumental in identifying and studying various UDP-glucose binding proteins, including UDP-glucose dehydrogenase and UDP-galactose-4-epimerase. nih.gov The specificity of the labeling can be confirmed by competition experiments where the natural substrate, UDP-glucose, prevents the photoinsertion of the radiolabeled probe. nih.gov
Table 1: Radiometric Labeling Experiment Example
| Experimental Condition | Observation | Interpretation |
| [β-32P]5N3UDP-Glc + Target Enzyme + UV | Radiolabel incorporated into the enzyme | Specific binding and photo-crosslinking of the probe to the enzyme's active site. |
| [β-32P]5N3UDP-Glc + Target Enzyme (no UV) | No radiolabel incorporation (in most cases) | The covalent linkage is dependent on UV activation of the azido group. |
| [β-32P]5N3UDP-Glc + Target Enzyme + UDP-Glc + UV | Reduced or no radiolabel incorporation | The natural substrate competes with the probe for the binding site, confirming specificity. |
Chromatographic Methods for Purification and Characterization
Chromatographic techniques are essential for the purification of 5-Azido-UDP-glucose from synthesis reaction mixtures and for its characterization. nih.gov High-performance liquid chromatography (HPLC) is a widely used method. nih.gov By employing different types of columns, such as anion-exchange or reversed-phase columns, it is possible to separate 5-Azido-UDP-glucose from starting materials, byproducts, and other impurities. nih.gov
For instance, anion-exchange chromatography separates molecules based on their net negative charge, which is effective for purifying nucleotides like UDP-glucose and its analogs. nih.gov The retention time of the compound in the chromatogram serves as a characteristic property that can be used for identification when compared to a known standard. nih.gov Furthermore, the purity of the collected fractions can be assessed by analyzing the peak shape and by coupling the HPLC system to a UV detector, which measures the absorbance at a specific wavelength characteristic of the uridine (B1682114) ring. nih.gov
Comparative Studies with Other Nucleotide Sugar Probes and Analogs
Distinguishing 5-Azidouridine Diphosphate (B83284) Glucose from Related Azido-Nucleotides (e.g., 5-azido-UTP, 5-azido-UDP-glucuronic acid)
5-Azidouridine diphosphate glucose belongs to a class of photoactivatable nucleotide analogs that are invaluable for identifying and characterizing the active sites of enzymes. Its distinction from other azido-nucleotides like 5-azido-UTP and 5-azido-UDP-glucuronic acid lies in its structure and, consequently, its specific applications.
5-Azido-UTP serves as a precursor in the enzymatic synthesis of 5-azido-UDP-glucose. nih.gov This synthesis is typically achieved by coupling 5-azido-UTP with glucose-1-phosphate, a reaction catalyzed by UDP-glucose pyrophosphorylase. nih.gov While both are photoaffinity probes, their target enzymes differ. 5-azido-UTP is primarily used to probe enzymes that bind UTP, whereas 5-azido-UDP-glucose is designed to target proteins that specifically recognize and bind UDP-glucose. nih.gov The photochemical properties of 5-azido-UDP-glucose are reported to be similar to those of 5-azido-UTP. nih.gov
A direct comparative study has been conducted between 5-azido-UDP-glucose and 5-azido-UDP-glucuronic acid ([³²P]5N₃UDP-GlcA) in the context of microsomal glycosyltransferases. nih.gov 5-azido-UDP-glucuronic acid is itself synthesized from 5-azido-UDP-glucose using the enzyme UDP-glucose dehydrogenase. nih.gov Both probes were used to investigate the active site orientation of UDP-glucosyltransferases and UDP-glucuronosyltransferases in rat liver microsomes. nih.gov
A key finding of this comparative study was the differential effect on photolabeling when microsomal vesicles were disrupted. The photolabeling of UDP-glucuronosyltransferases by [³²P]5N₃UDP-Glc showed a significant 14-fold increase in disrupted vesicles compared to intact ones. nih.gov In contrast, photolabeling with [³²P]5N₃UDP-GlcA was only stimulated 1.3-fold under the same conditions. nih.gov This marked difference in labeling efficiency under varying membrane integrity conditions allowed researchers to deduce the topological orientation of the enzyme's active site. nih.gov The results suggested a lumenal orientation for most UDP-glucuronosyltransferases, with the UDP-sugar binding site located within the lumen of the endoplasmic reticulum. nih.gov
Table 1: Comparative Analysis of Azido-Nucleotide Probes
| Feature | 5-Azido-UTP | This compound | 5-Azido-UDP-glucuronic acid |
|---|---|---|---|
| Primary Function | Photoaffinity probe for UTP-binding enzymes | Photoaffinity probe for UDP-glucose-binding enzymes | Photoaffinity probe for UDP-glucuronic acid-binding enzymes |
| Relationship | Precursor for 5-azido-UDP-glucose synthesis | Synthesized from 5-azido-UTP | Synthesized from 5-azido-UDP-glucose |
| Target Enzyme Example | UDP-glucose pyrophosphorylase | UDP-glucosyltransferases, UDP-glucose dehydrogenase | UDP-glucuronosyltransferases, UDP-glucose dehydrogenase |
| Key Research Application | Studying UTP-dependent enzymatic reactions | Probing the active sites of UDP-glucose utilizing enzymes and their topology | Determining the active site orientation of UDP-glucuronic acid utilizing enzymes in membranes |
Comparison with Other Non-Reactive Nucleotide Sugar Analogs in Enzyme Assays
In addition to photoaffinity labels, non-reactive nucleotide sugar analogs are also employed in enzyme assays, primarily as competitive inhibitors to study enzyme kinetics and binding interactions. Unlike 5-azido-UDP-glucose, which forms a covalent bond with the enzyme upon photoactivation, these non-reactive analogs bind reversibly to the active site.
Several non-reactive UDP-glucose analogs have been synthesized and utilized in enzyme studies. These include compounds with modifications to the glucose or uridine (B1682114) moiety. For example, UDP-2-deoxy-2-fluoro-D-glucose is a fluorinated analog that has been shown to be an acceptor for glycosylation protein glucosyltransferase. biosynth.com Another example is the fluorescent analog, methylanthraniloyl-UDP-Glc (MUG), which has been used to study the binding affinity of UDP-Glc to toxins with glucosyltransferase activity. researchgate.net
The primary distinction in their application lies in the nature of the information they provide. 5-Azido-UDP-glucose, as a reactive probe, is used to irreversibly label the binding site, which is particularly useful for identifying the protein and the specific amino acid residues involved in binding. nih.gov This is often followed by peptide mapping and sequencing to pinpoint the exact location of covalent attachment.
In contrast, non-reactive analogs are instrumental in determining kinetic parameters such as the inhibition constant (Ki) and for understanding the thermodynamics of binding without permanently altering the enzyme. For instance, studies with various glucose analogs have determined their inhibition constants against enzymes like glycogen (B147801) phosphorylase, providing insights into the structural requirements for binding at the catalytic site. researchgate.net These analogs compete with the natural substrate, UDP-glucose, for binding to the enzyme's active site, and their effectiveness as inhibitors is quantified by their Ki values. ubc.ca
The use of 5-azido-UDP-glucose demonstrated saturation effects in photoinsertion, with an apparent dissociation constant (Kd) of 51 µM for yeast UDP-Glc pyrophosphorylase. nih.gov The natural substrate, UDP-Glc, was able to prevent this photoinsertion with an apparent Kd of 87 µM. nih.gov This indicates that the azido-analog binds with a comparable affinity to the natural substrate, a desirable characteristic for a photoaffinity label. Non-reactive analogs, such as UDP-7-deoxy-α-D-gluco-hept-6-ulopyranose, have been shown to be competitive inhibitors of UDP-glucose dehydrogenase with a KI value of 6.7 µM. ubc.ca
Table 2: Comparison of Reactive vs. Non-Reactive UDP-Glucose Analogs in Enzyme Assays
| Feature | This compound (Reactive) | Non-Reactive UDP-Glucose Analogs (e.g., UDP-2-deoxy-2-fluoro-glucose, MUG) |
|---|---|---|
| Mechanism of Action | Forms a covalent bond with the enzyme upon UV irradiation (photoaffinity labeling). | Binds reversibly to the enzyme's active site (e.g., competitive inhibition). |
| Primary Use in Enzyme Assays | Identification of substrate-binding proteins and localization of the active site. | Determination of kinetic parameters (e.g., Ki, Kd), study of binding thermodynamics. |
| Nature of Enzyme Interaction | Irreversible covalent modification. | Reversible, non-covalent binding. |
| Information Provided | Identifies which protein binds the substrate and where on the protein it binds. | Quantifies the strength of binding and the nature of the inhibition. |
| Example Application | Selective photoinsertion into enzymes like UDP-Glc dehydrogenase and UDP-Gal-4-epimerase. nih.gov | Used as competitive inhibitors to probe the active site of glycosyltransferases. researchgate.netubc.ca |
Q & A
Basic Research Questions
Q. What is the structural configuration of 5-Azidouridine diphosphate glucose, and how does the azido modification influence its biochemical reactivity compared to uridine diphosphate glucose (UDP-glucose)?
- Answer : this compound is a modified nucleotide sugar where the uracil base in UDP-glucose is substituted with an azido (-N₃) group. This modification enables bioorthogonal reactions (e.g., click chemistry) for tracking glycosylation processes. Unlike UDP-glucose, which participates in glycosyltransferase reactions as a natural substrate, the azido group introduces steric and electronic changes that may alter enzyme binding kinetics. Structural comparisons should include NMR or X-ray crystallography to confirm the azido group's orientation and its impact on pyrophosphate coordination .
Q. What enzymatic pathways utilize this compound as a substrate analog, and what experimental approaches validate its incorporation into glycosylation reactions?
- Answer : This compound is used as an analog in pathways involving UDP-glucose-dependent glycosyltransferases, such as glycogen synthesis or bacterial cellulose biosynthesis . Validation methods include:
- Radiolabeling : Incubating with ¹⁴C-glucose to track incorporation into polysaccharides via autoradiography .
- Mass spectrometry : Detecting azido-tagged products after click chemistry conjugation with alkyne probes .
- Enzyme inhibition assays : Comparing kinetic parameters (Km, Vmax) between native UDP-glucose and the azido analog .
Q. What chromatographic techniques are recommended for purifying this compound, and how do polarity and stability considerations influence method selection?
- Answer :
- Ion-exchange chromatography : Effective due to the compound’s negatively charged pyrophosphate group. Use gradients of NaCl or KCl for elution .
- Reverse-phase HPLC : Suitable for separating azido-modified analogs from unreacted precursors. Mobile phases with trifluoroacetic acid (TFA) enhance resolution but require pH stability checks to avoid azide degradation .
- Stability notes : The azido group is light-sensitive; perform purifications under dim light and store lyophilized samples at -80°C .
Advanced Research Questions
Q. How can researchers quantify the kinetic parameters of enzymes interacting with this compound, and what are the common sources of error in such assays?
- Answer :
- Assay design : Use coupled enzyme systems (e.g., UDP-glucose dehydrogenase) to measure NADH production spectrophotometrically at 340 nm .
- Data analysis : Apply the Lineweaver-Burk plot (1/V vs. 1/[S]) to derive Km and Vmax. Ensure substrate concentrations span 0.5–5× Km .
- Error sources :
- Azide instability : Decomposition under UV light or prolonged incubation may reduce active substrate concentration.
- Non-specific binding : Use control reactions with UDP-glucose to distinguish specific enzyme activity .
Q. What strategies are employed to resolve contradictions in data when this compound exhibits unexpected inhibitory effects in glycosyltransferase assays?
- Answer :
- Competitive inhibition tests : Compare inhibition patterns with UDP-glucose using Dixon plots .
- Structural modeling : Perform molecular docking to assess whether the azido group sterically blocks the active site .
- Mutagenesis studies : Engineer glycosyltransferases with expanded binding pockets (e.g., Y→F mutations) to test steric hindrance hypotheses .
Q. How does the azido group in this compound facilitate photoaffinity labeling in the identification of glycosyltransferase binding sites?
- Answer : Upon UV irradiation, the azido group generates a reactive nitrene intermediate that covalently crosslinks with proximal amino acids in the enzyme’s active site. Post-labeling, tryptic digestion and LC-MS/MS identify modified peptides, mapping interaction residues. Key controls include:
- Dark controls : No crosslinking without UV exposure.
- Competition assays : Pre-incubation with excess UDP-glucose to block specific binding .
Q. What isotopic labeling approaches (e.g., ¹⁴C, ³H) are compatible with this compound for tracking metabolic flux in cellular systems?
- Answer :
- ¹⁴C-glucose incorporation : Cultivate cells with ¹⁴C-glucose to biosynthetically label the azido-UDP-glucose pool. Isolate labeled glycans via ethanol precipitation and quantify scintillation counting .
- ³H-azide synthesis : Chemically introduce ³H into the azido group using reductive tritiation, enabling pulse-chase studies of glycosylation kinetics .
Q. How do structural dynamics simulations contribute to understanding the binding interactions between this compound and mutant glycosyltransferases?
- Answer : Molecular dynamics (MD) simulations reveal:
- Conformational flexibility : The azido group’s rotation may disrupt hydrogen bonding with catalytic residues (e.g., His152 in UDP-glucose pyrophosphorylase).
- Free energy landscapes : Calculate binding affinities (ΔG) using umbrella sampling or steered MD. Compare with experimental Km values to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
